

synthesis and commercial production of DEHP plasticizer

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An In-depth Technical Guide to the Synthesis and Commercial Production of DEHP Plasticizer

Introduction

Di(2-ethylhexyl) phthalate (DEHP) is an organic compound with the formula $C_6H_4(CO_2C_8H_{17})_2$. [1] It is the most common member of the phthalate class of esters, which are primarily used as plasticizers to increase the flexibility and durability of otherwise rigid polymers, most notably polyvinyl chloride (PVC).[1][2] DEHP is a colorless, viscous liquid that is soluble in oil but not in water.[1] Due to its cost-effectiveness and suitable properties, DEHP is widely used in a vast array of applications, including building materials, flooring, cables, medical devices like intravenous bags and tubing, and consumer goods.[1][2][3] Plastics may contain from 1% to 40% DEHP by weight.[1][4] This guide provides a detailed technical overview of the chemical synthesis and commercial production processes for DEHP, aimed at researchers, scientists, and professionals in drug development who may encounter this compound in various materials and applications.

Chemical Synthesis of DEHP

The industrial synthesis of DEHP is achieved through the Fischer esterification of phthalic anhydride with 2-ethylhexanol.[5][6] This reaction can be catalyzed by various acids or metal-based catalysts.

Reaction Principle and Stoichiometry



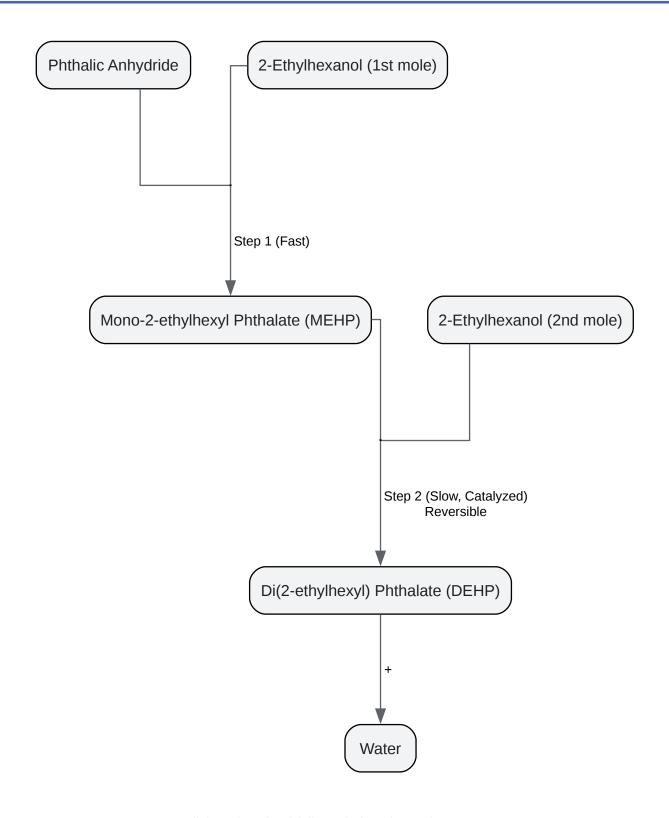
The overall reaction involves one mole of phthalic anhydride reacting with two moles of 2ethylhexanol to produce one mole of DEHP and two moles of water.

$$C_6H_4(CO)_2O + 2 C_8H_{17}OH \rightarrow C_6H_4(CO_2C_8H_{17})_2 + H_2O$$

The synthesis is a two-step process:

- Monoester Formation: A rapid, often uncatalyzed reaction where phthalic anhydride reacts with the first mole of 2-ethylhexanol to form mono-2-ethylhexyl phthalate (MEHP).[5][6][7]
- Diester Formation: A slower, reversible reaction where MEHP reacts with a second mole of 2-ethylhexanol to form the diester, DEHP. This step requires a catalyst and the continuous removal of water to drive the equilibrium towards the product side.[6][7]





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Caption: Two-step esterification process for DEHP synthesis.

Catalysis



The choice of catalyst is critical for the efficiency of the second esterification step.

- Brønsted Acids: Conventional catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA).[1][4][6] These are highly active but can lead to side reactions, by-product formation, and product coloration, especially at elevated temperatures.[6] Methane sulphonic acid (MSA) is also used and is considered advantageous due to its non-oxidizing nature.[5]
 [8]
- Metal Catalysts: Titanate esters, such as tetrabutyl titanate, are used as non-acidic catalysts.
 [9][10][11] They result in fewer by-products but require higher reaction temperatures (over 200°C) due to their lower activity compared to Brønsted acids.[6]
- Solid Acid Catalysts: To address the issues of corrosion and catalyst separation associated with liquid acids, various solid acid catalysts have been investigated. These include zeolites and metal(IV) tungstates (e.g., SnW, TiW, ZrW), which are less toxic, easily separable, and reusable.[7]

Reaction Kinetics

The kinetics of DEHP synthesis have been studied extensively. The first step, the formation of MEHP, is very fast.[7] The second step is the rate-limiting one. Studies have shown that with catalysts like sulfuric acid or p-TSA, the reaction appears to be first order with respect to the monoester (MEHP) and independent of the concentration of 2-ethylhexanol.[11][12] However, other research using MSA and p-TSA found the reaction to follow overall second-order kinetics, being first order with respect to both MEHP and 2-ethylhexanol.[8]

Experimental Protocols for Laboratory-Scale Synthesis

Protocol 1: General Acid-Catalyzed Synthesis

This protocol describes a typical laboratory procedure for synthesizing DEHP using a Brønsted acid catalyst.

Materials:

Phthalic anhydride (PAN)



- 2-ethylhexanol (2-EH), excess (e.g., 20% molar excess)
- Concentrated sulfuric acid or p-toluenesulfonic acid (catalyst)
- Sodium carbonate or sodium hydroxide solution (for neutralization)
- Deionized water
- Activated carbon
- Anhydrous sodium sulfate

Equipment:

- Three-neck round-bottom flask
- Heating mantle with temperature controller
- Mechanical stirrer
- Dean-Stark apparatus with a condenser
- Separatory funnel
- Filtration apparatus

Procedure:

- Reaction Setup: Charge the reaction flask with phthalic anhydride and a molar excess of 2ethylhexanol.[13] The excess alcohol serves both to drive the reaction equilibrium and to act as an azeotropic agent for water removal.[13]
- Esterification: Begin stirring and heat the mixture. The reaction temperature is typically controlled in stages, ranging from 150°C to 235°C.[9][10][13] Add the acid catalyst (e.g., concentrated H₂SO₄) to the mixture.[13]
- Water Removal: Collect the water generated during the reaction in the Dean-Stark trap. The 2-ethylhexanol will co-distill with the water and should be returned to the reaction flask.[6]



- Monitoring: Monitor the reaction progress by titrating samples of the reaction mixture with an
 alcoholic potassium hydroxide (KOH) solution to determine the acid value. The reaction is
 considered complete when the acid value drops to a predetermined low level.[6] The reaction
 time can range from 16 to 20 hours.[13]
- Neutralization: After cooling, neutralize the unreacted phthalic anhydride and the acid catalyst by washing the mixture with an alkaline solution (e.g., sodium carbonate).[13]
- Washing: Wash the organic layer several times with clear water to remove residual salts and base.[13]
- Dealcoholization: Remove the excess 2-ethylhexanol from the crude ester layer by heating under reduced pressure (vacuum distillation).[13]
- Decolorization & Filtration: Add activated carbon to the product to decolorize it.[13] Filter the final product through a bed of anhydrous sodium sulfate to remove the carbon and any remaining traces of water, yielding the finished DEHP.[13]

Protocol 2: Asymmetric Synthesis of (R,R)-DEHP

This protocol is for synthesizing a specific stereoisomer of DEHP for toxicological or specialized research.[14]

Materials:

- (R)-2-ethyl-1-hexanol
- Phthalic anhydride
- Pyridine
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM)

Procedure:



- Monoester Formation: Reflux (R)-2-ethyl-1-hexanol with phthalic anhydride and pyridine at 120°C for 3 hours to yield crude (R)-MEHP. Purify the product via column chromatography.
 [14]
- Diester Formation: React the purified (R)-MEHP with another equivalent of (R)-2-ethyl-1-hexanol in dichloromethane at room temperature for 20 hours. Use DCC as a coupling agent and DMAP as a catalyst.[14]
- Purification: Purify the resulting (R,R)-DEHP via column chromatography to obtain the final product.[14] The yield for this final step is reported to be around 39%.[14]

Commercial Production of DEHP

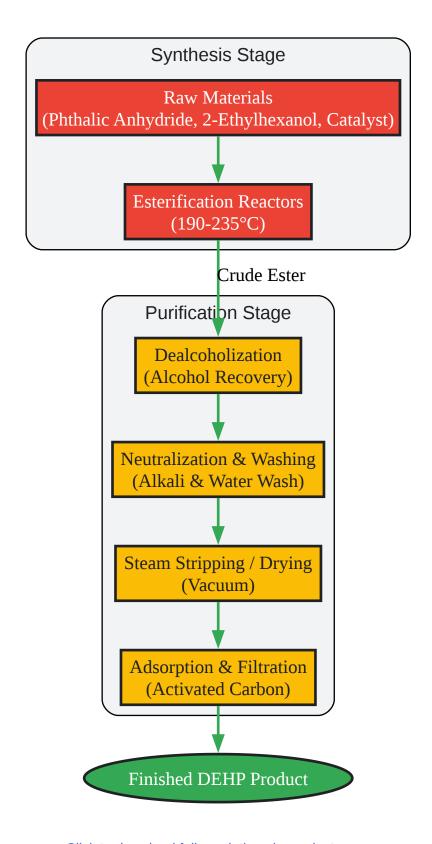
The commercial production of DEHP is typically performed in a continuous or semi-batch process that integrates the synthesis with purification steps to ensure high product quality and efficiency.[10]

Process Overview

The industrial process can be broken down into five main stages:

- Esterification: Reaction of raw materials in a series of reactors.
- Dealcoholization: Removal and recovery of excess alcohol.
- Neutralization & Washing: Removal of catalyst and unreacted acids.
- Stripping & Drying: Removal of residual water and volatile impurities.
- Adsorption & Filtration: Final purification and decolorization.[10]





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Caption: Commercial production workflow for DEHP plasticizer.



Detailed Process Description

A continuous production process illustrates the industrial scale-up of the synthesis.[10]

- Esterification: Liquid phthalic anhydride (at 150-160°C), preheated isooctyl alcohol (2-ethylhexanol) (at 180°C), and a titanate catalyst are continuously fed into a series of stirred-tank reactors.[9][10] The reaction temperature is progressively increased across the reactors, for example, from 190°C to 235°C.[9][10] An excess of alcohol is maintained to facilitate the reaction and azeotropically remove water. The water and evaporated alcohol are separated in a tower, with the alcohol being condensed and returned to the first reactor. [10]
- Dealcoholization: The crude ester from the last reactor is heated to above 170°C to evaporate and recover the excess alcohol, which is then recycled.[9]
- Neutralization and Washing: The crude product is washed with an alkaline solution to neutralize the catalyst and any acidic species, followed by washing with water.[9][10]
- Stripping and Drying: The product is heated to around 145°C under vacuum (e.g., 3-5 kPa).
 [9] Steam is often injected to help strip out the last traces of water and volatile compounds.
 [9][10]
- Filtration: Finally, the hot, dry DEHP is passed through a filter press containing activated carbon or another adsorbent to remove impurities and color, resulting in the finished product.
 [9][10][13]

Quantitative Data Summary

Table 1: Typical Reaction and Process Conditions for DEHP Production



Parameter	Value / Condition	Source(s)	
Reactants	Phthalic Anhydride, 2- Ethylhexanol (Isooctyl Alcohol)	[1][4]	
Molar Ratio	Excess 2-Ethylhexanol (e.g., 20% excess) [10]		
Catalyst	Sulfuric Acid, p-TSA, Titanate Esters	[1][10]	
Esterification Temp.	150°C - 235°C [10][13]		
Reaction Time	16 - 20 hours (batch process)	[13]	
Stripping/Drying Temp.	~145°C	[9]	
Stripping/Drying Pressure	3 - 5 kPa (Vacuum) [9]		
Lab Scale Yield	39% - 60% (Asymmetric Synthesis)	[14]	

Table 2: DEHP Production and Consumption Data



Region / Country	Year(s)	Production / Consumption Volume (tonnes)	Source(s)
Worldwide (Annual Use)	~2010s	~3,000,000	[1]
Worldwide (Consumption)	Early 1990s	~2,100,000	[4]
Western Europe (Production)	1997	595,000	[3][4]
Western Europe (Use)	2004	221,000	[3][4]
USA (Production)	1982	114,000	[4]
USA (Production)	1994	117,500	[4]
USA (Production)	1999	109,000	[4]
Japan (Production)	1995	298,000	[4]
Taiwan (Production)	1995	207,000	[4]

Conclusion

The synthesis and commercial production of DEHP are based on the well-established chemical principle of Fischer esterification. The process involves a two-step reaction between phthalic anhydride and 2-ethylhexanol, which is scaled up for industrial production through continuous or large-batch processes that incorporate extensive purification steps. While the fundamental chemistry is straightforward, process optimization focuses on catalyst selection, reaction conditions, and efficient purification to maximize yield, minimize by-products, and ensure high product purity. The data indicates a significant global production volume, although usage in some regions has declined due to health and environmental concerns, leading to the development of alternative plasticizers.[1][2][3] This guide provides a foundational understanding of the core technical aspects of DEHP production for professionals in scientific and research fields.



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